(But-3-yn-1-yl)(ethyl)amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers needing a precise alkyne-amine building block for click chemistry require controlled linker geometry. (But-3-yn-1-yl)(ethyl)amine provides a two-carbon ethylene spacer-distinct from shorter propargylamine scaffolds-enabling unique conformational profiles (3 rotatable bonds) for SAR optimization. • Terminal alkyne handle for CuAAC click chemistry conjugation • XLogP3 1.2 & TPSA 12 Ų supports cell-permeable intracellular probe development • Available as stable, water-soluble HCl salt (CAS 2375268-95-2) for aqueous bioconjugation; ≥95% purity

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B15327060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(But-3-yn-1-yl)(ethyl)amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCNCCC#C
InChIInChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3
InChIKeyUUXYNMAXFOIMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(But-3-yn-1-yl)(ethyl)amine Procurement Guide


(But-3-yn-1-yl)(ethyl)amine, commonly referenced as N-ethylbut-3-yn-1-amine (free base CAS 56518-07-1) or its hydrochloride salt (CAS 2375268-95-2), is a small, bifunctional secondary amine building block [1]. It features a terminal alkyne moiety (C≡C) linked by a two-carbon spacer to a secondary amine nitrogen bearing an ethyl substituent [1]. Its molecular formula is C₆H₁₁N (free base) and C₆H₁₂ClN (HCl salt) with a molecular weight of 133.62 g/mol for the salt [1]. The compound is predominantly used as a synthetic intermediate in medicinal chemistry and chemical biology for the introduction of an amine-linked terminal alkyne handle, facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry conjugations [1].

CuAAC click chemistry and bioorthogonal conjugation workflow
Bifunctional handle: terminal alkyne plus secondary amine
Stable hydrochloride salt for standard laboratory storage

Why N-Ethylbut-3-yn-1-amine Is Not Interchangeable


The precise spacing between the terminal alkyne and the secondary amine nitrogen in (but-3-yn-1-yl)(ethyl)amine—a two-carbon (ethylene) linker—is not an arbitrary structural feature but a critical determinant of molecular geometry, flexibility, and reactivity [1]. Direct substitution with propargylamine (one-carbon linker), but-3-yn-1-amine (primary amine), or N-methyl propargylamine (different sterics) will alter the distance and orientation of the click-reactive handle, the pKa and nucleophilicity of the amine, and the overall lipophilicity (LogP) of any final conjugate [1]. In medicinal chemistry campaigns, even single-atom variations in linker length can profoundly impact target binding, cellular permeability, and metabolic stability [1].

N-Ethyl secondary amine with ethylene linker (two-carbon)
Propargylamine (one-carbon linker) alters conjugate geometry and reactivity
Secondary amine pKa and nucleophilicity profile
Primary amine analog (but-3-yn-1-amine) may shift coupling selectivity
Ethyl substituent on nitrogen (moderate steric bulk)
N-Methyl propargylamine or other N-alkyl variants — steric and lipophilic balance may differ

Quantitative Differentiation of (But-3-yn-1-yl)(ethyl)amine


Conformational Freedom and Target Engagement

The two-carbon ethylene linker in (but-3-yn-1-yl)(ethyl)amine provides greater conformational flexibility and a different spatial projection of the terminal alkyne compared to the more rigid one-carbon linker found in propargylamine (prop-2-yn-1-amine) [1][2]. This difference in rotational freedom (3 rotatable bonds for the target compound vs. 2 for propargylamine) allows the alkyne group to sample a larger volume of conformational space, which can be essential for successful bioconjugation in sterically hindered environments [1][2].

Conformational flexibility
Class-level
Target3 rotatable bonds
vs
Propargylamine2 rotatable bonds
May support alkyne access in sterically hindered sites
Computed descriptor; validate with conformational analysis
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Lipophilicity Tuning by Ethyl Substitution

The ethyl group on the secondary amine of (but-3-yn-1-yl)(ethyl)amine increases its lipophilicity relative to the primary amine analog, but-3-yn-1-amine [1][2]. This is reflected in the computed partition coefficient (XLogP3) values: 1.2 for the target compound versus 0.6 for but-3-yn-1-amine [1][2]. A higher LogP can be advantageous for enhancing membrane permeability in cell-based assays or for improving the solubility profile of hydrophobic payloads in organic synthesis [1][2].

Lipophilicity (XLogP3)
Reported
Target1.2
vs
But-3-yn-1-amine0.6
Reported increase may improve cell permeability in assays
Computed XLogP3; empirical LogD may differ
Medicinal Chemistry Drug Design Physicochemical Properties

TPSA and Membrane Permeability

The Topological Polar Surface Area (TPSA) of (but-3-yn-1-yl)(ethyl)amine is 12 Ų, which is notably lower than the 26 Ų TPSA of its primary amine counterpart, but-3-yn-1-amine [1][2]. This difference reflects the substitution of a primary amine (one donor, one acceptor) with a secondary amine (one donor, one acceptor) and the replacement of a hydrogen with an ethyl group, reducing the compound's capacity for hydrogen bonding [1][2]. A lower TPSA is a key predictor of improved passive membrane permeability, making the target compound a more suitable candidate for intracellular target engagement [1][2].

Topological polar surface area
Reported
Target12 Ų
vs
But-3-yn-1-amine26 Ų
Lower TPSA supports passive membrane permeation
Predictor; confirm with permeability assays
Medicinal Chemistry Drug Design Physicochemical Properties

Stable Hydrochloride Salt for Storage

While the free base of (but-3-yn-1-yl)(ethyl)amine exists, it is most commonly procured and handled as its hydrochloride salt (CAS 2375268-95-2) [1]. The salt form offers significantly enhanced stability against oxidation and evaporation during storage compared to the volatile free base, as well as improved water solubility for aqueous reactions [1]. This is a critical practical advantage over less stable, non-salt alkyne-amine analogs, which may require specialized storage conditions (e.g., under inert atmosphere, refrigerated) and can degrade over time [1].

Salt form stability
Class-level
HCl salt, solid, room-temp stable
Free base, liquid/volatile
Simplifies weighing, transfer, and long-term storage
Standard salt-form advantage; confirm lot-specific handling
Chemical Synthesis Reagent Handling Stability

Optimal Applications for (But-3-yn-1-yl)(ethyl)amine


Clickable Probes for Cellular Target Engagement

The combination of moderate lipophilicity (XLogP3 = 1.2) [1] and a lower TPSA (12 Ų) [1] makes this building block well-suited for generating cell-permeable probes. The terminal alkyne handle can be used for post-labeling bioorthogonal conjugation via CuAAC click chemistry, allowing for the identification and validation of intracellular targets without disrupting the compound's membrane permeability [1].

Ligand Efficiency Optimization

In structure-activity relationship (SAR) studies, the ethylene linker provides a distinct conformational profile (3 rotatable bonds) [1] that can be exploited to access binding pockets not reachable with the more rigid propargylamine scaffold [2]. This allows medicinal chemists to fine-tune the spatial orientation of a pendant group while maintaining a reactive click handle for subsequent library diversification [1].

Aqueous Bioconjugation

The availability of the compound as a stable, water-soluble hydrochloride salt [1] makes it particularly valuable for bioconjugation reactions in aqueous buffers. This form simplifies the direct coupling of the alkyne-containing amine to biomolecules (e.g., proteins, peptides) via amide bond formation or reductive amination, eliminating the need for complex solvent-exchange steps that can compromise biomolecule stability [1].

Polymer and Material Functionalization

The secondary amine provides a nucleophilic anchor for attaching the alkyne handle to polymer backbones or material surfaces. The controlled lipophilicity (XLogP3 = 1.2) [1] ensures compatibility with a range of organic solvents used in polymer processing, while the terminal alkyne enables post-functionalization via click chemistry to introduce diverse functional groups (e.g., fluorophores, targeting ligands) [1].

Application
Selection Property
Validation Focus
Cell-permeable probe synthesis
Moderate lipophilicity and low TPSA
Intracellular target engagement validation
SAR and library diversification
Conformational flexibility of ethylene linker
Binding-pocket accessibility screening
Aqueous bioconjugation
Stable water-soluble hydrochloride salt
Coupling efficiency and biomolecule stability
Polymer and material functionalization
Controlled lipophilicity and amine reactivity
Post-functionalization via click chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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